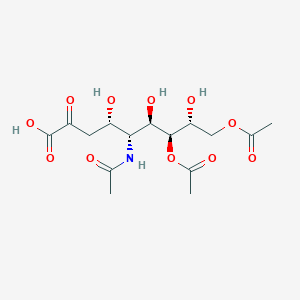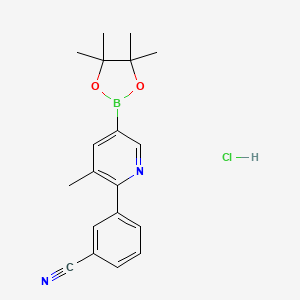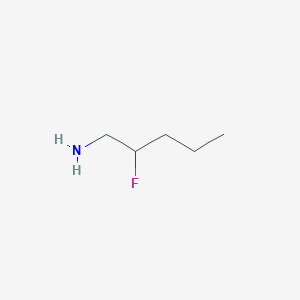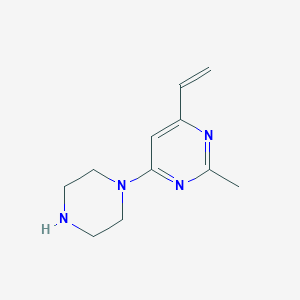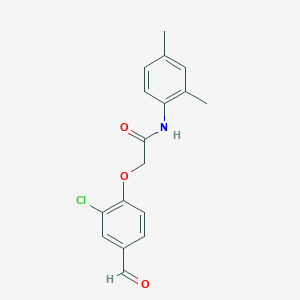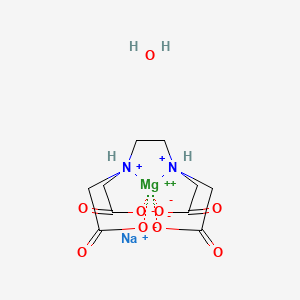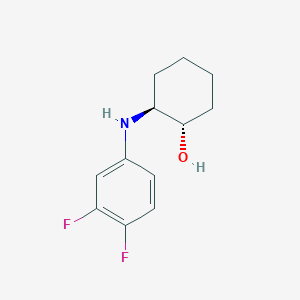
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a cyclohexanol core with an amino group substituted by a 3,4-difluorophenyl group, making it a unique structure with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,4-difluoroaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors are used.
Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance the reaction efficiency.
Purification and Quality Control: Advanced purification methods and stringent quality control measures are implemented to ensure the final product meets the required standards.
化学反应分析
Types of Reactions
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting specific proteins or pathways. For example, it may be investigated for its ability to inhibit certain enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance materials.
作用机制
The mechanism of action of (1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol: A stereoisomer with similar properties but different spatial arrangement.
(1S,2S)-2-((3,4-Dichlorophenyl)amino)cyclohexan-1-ol: A compound with a similar structure but different substituents on the phenyl ring.
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol: A compound with a similar functional group but a different ring size.
Uniqueness
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of difluorophenyl substitution. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it a valuable tool for exploring new chemical reactions, understanding biological mechanisms, and developing therapeutic agents.
属性
分子式 |
C12H15F2NO |
|---|---|
分子量 |
227.25 g/mol |
IUPAC 名称 |
(1S,2S)-2-(3,4-difluoroanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15F2NO/c13-9-6-5-8(7-10(9)14)15-11-3-1-2-4-12(11)16/h5-7,11-12,15-16H,1-4H2/t11-,12-/m0/s1 |
InChI 键 |
LQZRIOTXZQPVPR-RYUDHWBXSA-N |
手性 SMILES |
C1CC[C@@H]([C@H](C1)NC2=CC(=C(C=C2)F)F)O |
规范 SMILES |
C1CCC(C(C1)NC2=CC(=C(C=C2)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
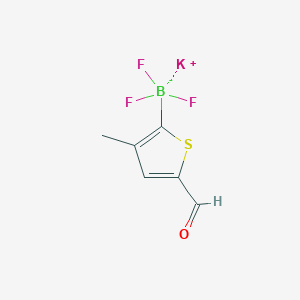
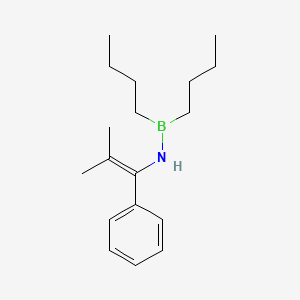

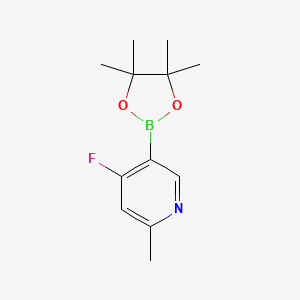
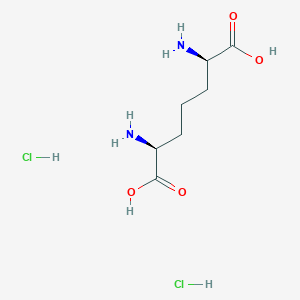

![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
